molecular formula C20H22N2O4 B2931637 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide CAS No. 921811-13-4

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2931637
CAS RN: 921811-13-4
M. Wt: 354.406
InChI Key: KXPOPKXYDGCFMQ-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Activity and Synthesis

Research on derivatives structurally related to the compound of interest has shown significant antiallergic properties. For instance, a new series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, structurally akin to the compound , exhibited potent inhibitory effects on passive cutaneous anaphylaxis in rats and bronchoconstriction in guinea pigs. These findings highlight the compound's relevance in antiallergic drug development (Ohshima et al., 1992).

Photophysical Properties

Investigations into the photophysical properties of related compounds, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a novel fused oxazapolycyclic skeleton, reveal strong blue emission in dichloromethane. This suggests potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic devices (Petrovskii et al., 2017).

Antimicrobial Activity

The antimicrobial evaluation of novel triazole, tetrazole, and spirocyclic derivatives of benzo[f][1,3,5]triazepin-3-yl compounds, which share a structural motif with the compound in focus, has shown promising results against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest the compound's potential in contributing to the development of new antimicrobial agents (Abu‐Hashem & El‐Shazly, 2019).

Synthetic Methodologies

The compound and its analogs serve as key intermediates in synthetic organic chemistry, facilitating the development of new synthetic methodologies. For example, research into the Morita-Baylis-Hillman route to dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates demonstrates innovative approaches to constructing complex heterocyclic systems, which are essential in drug discovery and material science (Ahn et al., 2012).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-6-4-5-7-16(13)25-11-18(23)21-14-8-9-15-17(10-14)26-12-20(2,3)19(24)22-15/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPOPKXYDGCFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide

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